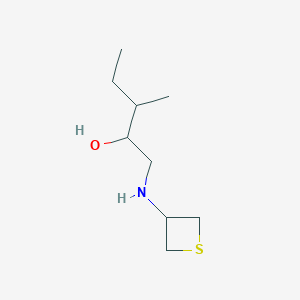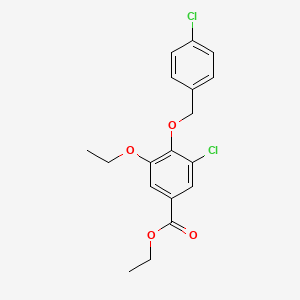
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including chloro, benzyl, and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-hydroxy-5-ethoxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 3-chloro-4-hydroxy-5-ethoxybenzoic acid and 4-chlorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate depends on its interaction with molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of chloro and benzyl groups can enhance its binding affinity and specificity towards certain biological targets. Additionally, the ethoxy group may influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate can be compared with other similar compounds such as:
Ethyl 3-chloro-4-hydroxybenzoate: Lacks the benzyl and ethoxy groups, resulting in different chemical and biological properties.
Ethyl 4-chlorobenzoate: Lacks the additional chloro and ethoxy groups, leading to reduced complexity and different reactivity.
Ethyl 3,4-dichlorobenzoate: Contains two chloro groups but lacks the benzyl and ethoxy groups, affecting its overall properties.
Eigenschaften
CAS-Nummer |
1706446-67-4 |
|---|---|
Molekularformel |
C18H18Cl2O4 |
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
ethyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C18H18Cl2O4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-5-7-14(19)8-6-12/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
IPDJVTAZUSRWLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



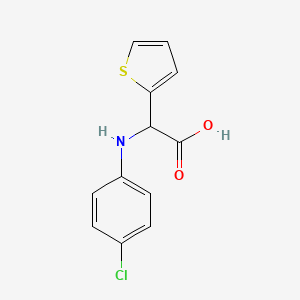
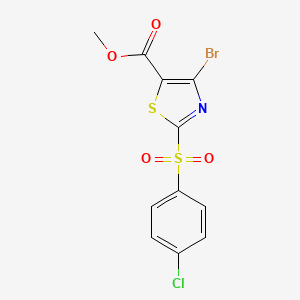
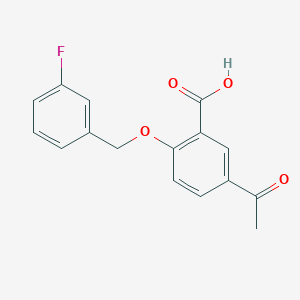

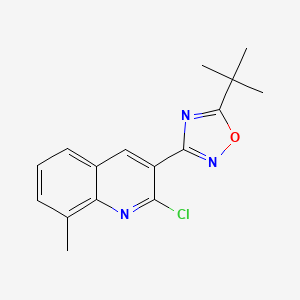



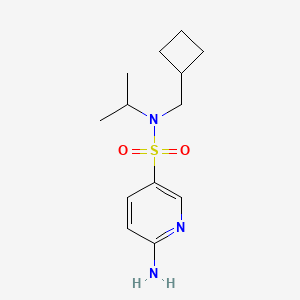
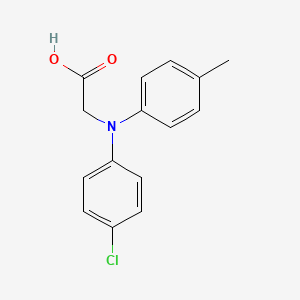

![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
